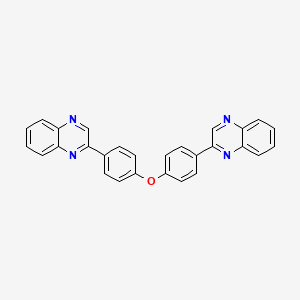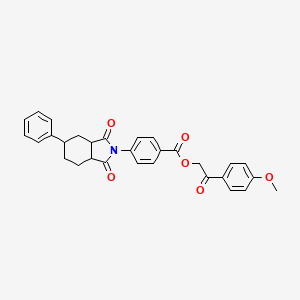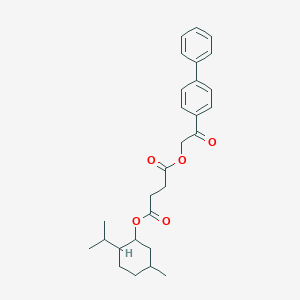
2-(Biphenyl-4-yl)-2-oxoethyl 5-methyl-2-(propan-2-yl)cyclohexyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE is a complex organic compound with a unique structure that includes a biphenyl group, an oxoethyl group, and a butanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE involves multiple steps. One common method includes the reaction of 2-isopropyl-5-methylcyclohexanol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE is unique due to its combination of a biphenyl group and a butanedioate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H34O5 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-O-(5-methyl-2-propan-2-ylcyclohexyl) 1-O-[2-oxo-2-(4-phenylphenyl)ethyl] butanedioate |
InChI |
InChI=1S/C28H34O5/c1-19(2)24-14-9-20(3)17-26(24)33-28(31)16-15-27(30)32-18-25(29)23-12-10-22(11-13-23)21-7-5-4-6-8-21/h4-8,10-13,19-20,24,26H,9,14-18H2,1-3H3 |
InChI Key |
IUKUFHLMGPNVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


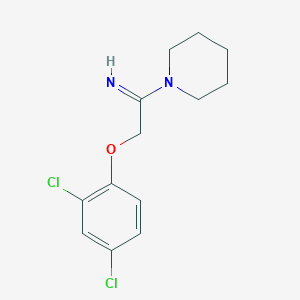
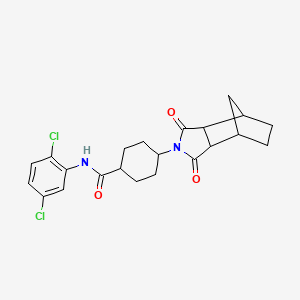
![4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)
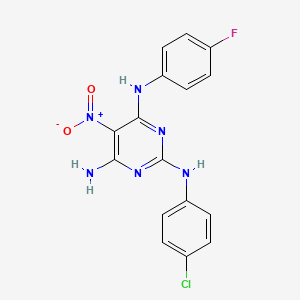
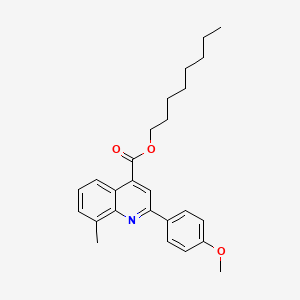

![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![ethyl 4-[({[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12467166.png)
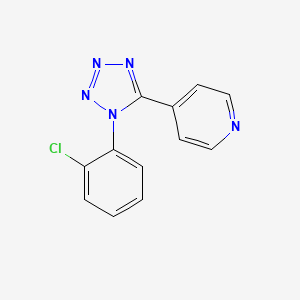
![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)
